2-[(3-Methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carbonitrile
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Overview
Description
2-{[(3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound that belongs to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-amine in the presence of a suitable catalyst. The resulting Schiff base is then reacted with cyanide sources under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group and the cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[(3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains nitrogen-containing heteroarene units, important for bioactivity.
Uniqueness
2-{[(3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiophene core with methoxy and cyano functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(E)-(3-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H16N2OS/c1-20-13-6-4-5-12(9-13)11-19-17-15(10-18)14-7-2-3-8-16(14)21-17/h4-6,9,11H,2-3,7-8H2,1H3/b19-11+ |
InChI Key |
CXRJLOHRUCRPED-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N |
Canonical SMILES |
COC1=CC=CC(=C1)C=NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
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